![molecular formula C19H14F6O2 B3040715 2-[3-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol CAS No. 231953-32-5](/img/structure/B3040715.png)
2-[3-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol
Übersicht
Beschreibung
2-[3-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol, also known as TFP, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. TFP has been studied extensively for its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol is complex and not fully understood. However, it is known that this compound can interact with a variety of biological molecules, including enzymes, proteins, and lipids. This compound is thought to exert its effects by altering the structure and function of these molecules, leading to changes in cellular signaling pathways and metabolic processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of a variety of enzymes, including lipases, hydrolases, and proteases. This compound has also been shown to alter the structure and function of proteins involved in signal transduction pathways, leading to changes in cellular signaling and metabolism. In vivo studies have demonstrated that this compound can modulate lipid metabolism, leading to changes in body weight and adiposity.
Vorteile Und Einschränkungen Für Laborexperimente
2-[3-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also relatively inexpensive when compared to other compounds used in scientific research. However, there are also limitations to the use of this compound in laboratory experiments. This compound is a synthetic compound that may not accurately reflect the properties of natural compounds found in living organisms. Additionally, the effects of this compound may be influenced by the specific experimental conditions used, making it difficult to generalize findings across different studies.
Zukünftige Richtungen
There are several future directions for research on 2-[3-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol. One area of interest is the development of this compound-based therapeutics for the treatment of cancer and other diseases. This compound has been shown to have potent anti-cancer effects in vitro, and further research is needed to determine its potential as a therapeutic agent in vivo. Another area of interest is the use of this compound as a tool for studying the structure and function of proteins involved in signal transduction pathways. This compound has been shown to alter the activity of several key proteins in these pathways, and further research is needed to determine the precise mechanisms by which it exerts its effects. Finally, there is a need for further research on the safety and toxicity of this compound, particularly in vivo. While this compound has been shown to have promising effects in vitro, its safety and toxicity profile in vivo are not well understood, and further research is needed to determine its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
2-[3-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol has been studied extensively for its potential applications in various fields of scientific research. In biochemistry, this compound has been used as a tool to study the function of enzymes, particularly those involved in the metabolism of lipids and carbohydrates. This compound has also been used as a probe to study the structure and function of proteins, particularly those involved in signal transduction pathways. In pharmacology, this compound has been studied for its potential use as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-2-phenyl-5-[3-(trifluoromethyl)phenyl]hex-3-yne-2,5-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F6O2/c1-16(26,14-8-5-9-15(12-14)18(20,21)22)10-11-17(27,19(23,24)25)13-6-3-2-4-7-13/h2-9,12,26-27H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPGFWNTSKMPDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC(C1=CC=CC=C1)(C(F)(F)F)O)(C2=CC(=CC=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




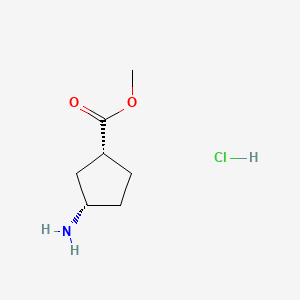



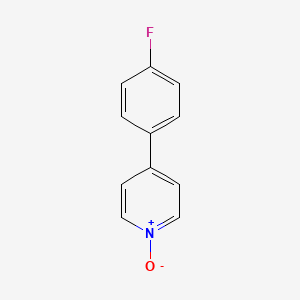
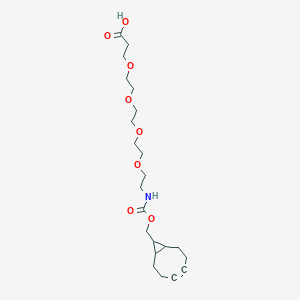

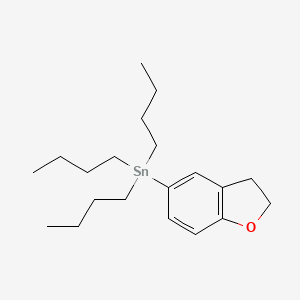
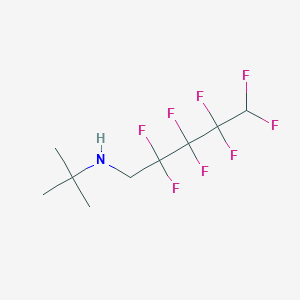
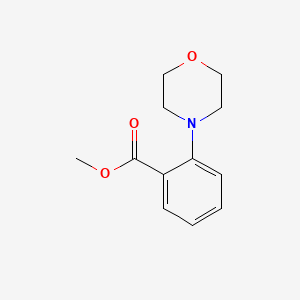
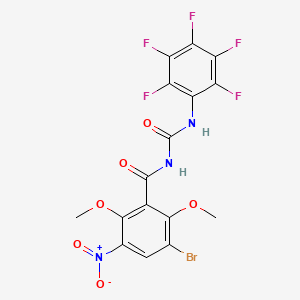
![[(1S)-1-(hydroxymethyl)propyl]carbamic acid benzyl ester](/img/structure/B3040651.png)
